3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one is a complex organic compound notable for its potential pharmacological properties. The compound is classified as a piperazine derivative, which are known for their various biological activities, including antipsychotic and antidepressant effects. This particular compound's structure suggests it may interact with neurotransmitter systems, making it of interest in medicinal chemistry and drug development.
The compound's chemical structure can be broken down into several functional groups, including a dihydrofuran moiety, piperazine rings, and a methoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 383.5 g/mol. The compound is cataloged under the CAS number 907972-31-0, which facilitates its identification in chemical databases and literature .
The synthesis of 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one typically involves multi-step organic reactions. Key methods may include:
The synthesis may require specific reagents such as catalysts for cyclization and coupling reactions, as well as solvents that facilitate the reaction conditions (e.g., ethanol or dimethylformamide). Reaction conditions such as temperature, pressure, and time will also play critical roles in achieving high yields and purity of the final product.
The molecular structure of 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one features several key components:
The structural formula can be represented by its SMILES notation: COc1cccc(N2CCN(Cc3nc(N)nc(N4CCCCC4)n3)CC2)c1
, which provides insight into its connectivity and stereochemistry .
The compound may undergo various chemical reactions typical of piperazine derivatives:
Understanding these reactions is crucial for optimizing synthesis routes and predicting metabolic pathways in biological systems.
The mechanism of action for 3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one likely involves modulation of neurotransmitter systems, particularly serotonin and dopamine receptors.
Research indicates that compounds with similar structures often act as antagonists or agonists at these receptors, influencing mood regulation and cognitive functions. Specific studies would be needed to elucidate the exact receptor interactions and downstream effects.
While specific data on melting point, boiling point, and density are not readily available for this compound, it is essential to conduct experiments to establish these properties accurately.
The chemical stability, solubility in various solvents (e.g., water, ethanol), and reactivity under different conditions are critical for understanding its practical applications in laboratory settings.
3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one holds potential applications in:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: